
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate is an organic compound with the molecular formula C12H15FO3 It is a derivative of phenoxypropanoate, characterized by the presence of a fluoro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate typically involves the reaction of 2-fluoro-5-methylphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate belongs to a class of chemicals known as aryloxyphenoxypropionates (APPs), which are widely used as herbicides. These compounds are particularly effective against grass weeds in various crops, including cereals like wheat and rice. The mechanism of action involves the inhibition of specific enzymes in the target plants, leading to their death while exhibiting low toxicity to non-target species.
Table 1: Comparison of APPs
Compound Name | Chemical Structure | Activity Level | Target Weeds |
---|---|---|---|
Clodinafop-propargyl | Clodinafop | High | Annual bluegrass, crabgrass |
Fenoxaprop-ethyl | Fenoxaprop | Moderate | Barnyardgrass |
This compound | This compound | High | Various grass weeds |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including one-pot reactions that combine multiple reactants in a single vessel. This approach enhances efficiency and reduces the need for extensive purification steps.
Table 2: Synthesis Conditions for APPs
Reaction Type | Conditions | Yield (%) |
---|---|---|
One-pot reaction | DMF, K3PO4, TBAI at 50°C | Moderate |
Traditional method | Sequential addition of reagents | Low |
Medicinal Chemistry Applications
Recent studies have indicated potential medicinal applications for this compound due to its structural similarity to other bioactive compounds. Research is ongoing to evaluate its efficacy as an anti-inflammatory or anti-cancer agent.
Case Study: Anti-Cancer Activity
A study conducted on various derivatives of APPs demonstrated that certain modifications could enhance their cytotoxic effects against cancer cell lines. This compound was included in this study, showing promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:
Ethyl 3-(2-chloro-5-methyl-phenoxy)propanoate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Ethyl 3-(2-bromo-5-methyl-phenoxy)propanoate: Contains a bromine atom, which can influence its chemical properties and interactions.
Ethyl 3-(2-fluoro-4-methyl-phenoxy)propanoate: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
Biological Activity
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H15FO3. The presence of a fluoro group and a methyl group on the phenyl ring significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications in drug development and agrochemicals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluoro group increases binding affinity, potentially leading to the inhibition or activation of various biological pathways. The exact mechanisms can vary depending on the biological system being studied .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungal species, demonstrating potential as an antimicrobial agent in medical applications .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
This compound can be compared with other phenoxypropanoate derivatives to highlight differences in biological activity:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 3-(2-chloro-5-methyl-phenoxy)propanoate | Contains chlorine instead of fluorine | Varies in reactivity |
Ethyl 3-(2-bromo-5-methyl-phenoxy)propanoate | Contains bromine; influences chemical properties | Different antimicrobial profile |
Ethyl 3-(2-fluoro-4-methyl-phenoxy)propanoate | Methyl group in a different position | Altered steric properties |
The variations in halogen substitution (fluorine vs. chlorine vs. bromine) can lead to significant differences in reactivity and biological activity, which is crucial for drug design .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigating the antimicrobial potential of this compound found that it effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as an alternative to traditional antibiotics .
- Inflammation Modulation : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
- Fluorinated Compounds Research : Research on fluorinated compounds highlights the role of fluorine in enhancing pharmacological profiles. The unique properties imparted by fluorination can lead to improved bioavailability and metabolic stability, making this compound a valuable candidate for further study .
Properties
IUPAC Name |
ethyl 3-(2-fluoro-5-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABSSSYDMMDVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC(=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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